N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide
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Overview
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclohexyl group, a nitrophenyl group, and an acetamide moiety, making it a unique and potentially useful molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with a suitable carboxylic acid derivative, such as an ester or an acid chloride, under acidic or basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the thiadiazole ring.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a nitrophenyl boronic acid or a nitrophenyl halide.
Formation of the Acetamide Moiety: The acetamide group can be introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form aniline derivatives.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, alcohols, and thiols, often under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide: Similar structure but with the nitro group in the para position.
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The uniqueness of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the cyclohexyl group may enhance its lipophilicity, while the nitrophenyl group may contribute to its reactivity and potential bioactivity.
Properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-14(10-12-8-4-5-9-13(12)20(22)23)17-16-19-18-15(24-16)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZABITDJBJDMKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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